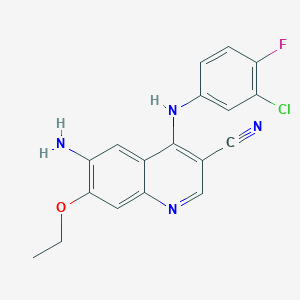

6-Amino-4-(3-chloro-4-fluoroanilino)-3-cyano-7-ethyloxyquinoline

Descripción general

Descripción

6-Amino-4-(3-chloro-4-fluoroanilino)-3-cyano-7-ethyloxyquinoline (6-ACFE-3-CN-7-EOQ) is a synthetic compound that has been studied for its potential applications in scientific research. It is a member of the quinoline family of compounds, which are known for their diverse biological activities. 6-ACFE-3-CN-7-EOQ has been studied for its ability to act as an inhibitor of various enzymes and its potential use in drug discovery.

Aplicaciones Científicas De Investigación

Antimalarial and Antiviral Research

Aminoquinolines such as chloroquine and hydroxychloroquine have been traditionally used as antimalarial agents. These compounds exhibit their antimalarial activity by interfering with the growth and reproduction of the malaria parasite in red blood cells. Recent studies have also explored their potential antiviral effects, including against viruses that are structurally similar to the SARS-CoV-2 virus responsible for COVID-19. The mechanism of action involves the alteration of endosomal pH and interference with the glycosylation of viral proteins, which can inhibit viral replication (França et al., 2020).

Anti-inflammatory Properties

The anti-inflammatory properties of aminoquinolines have been documented, particularly in the context of autoimmune diseases such as rheumatoid arthritis and lupus erythematosus. These compounds can modulate the immune system and reduce inflammation, making them valuable in research focused on inflammatory and autoimmune conditions (McIntosh & Greenwood, 1998).

Cancer Research

Recent advances have highlighted the potential anticancer activities of compounds containing the quinoline moiety, including aminoquinolines. These compounds can induce cell cycle arrest, promote apoptosis in cancer cells, and inhibit tumor growth. Research in this area focuses on understanding the molecular pathways affected by quinolines and their derivatives, which could lead to the development of new therapeutic strategies for cancer treatment (Saadeh et al., 2020).

Mecanismo De Acción

Target of Action

The primary targets of this compound are human cancer cell lines, including PC-3, MGC-803, HGC-27, A549, and H1975 . These targets play a crucial role in the proliferation and survival of cancer cells.

Mode of Action

The compound interacts with its targets by inhibiting their proliferation. It has been shown to significantly inhibit the colony formation and migration of MGC-803 cells . This interaction leads to changes in the cell cycle, resulting in cell cycle arrest at the G1-phase .

Biochemical Pathways

The compound affects the biochemical pathways related to cell proliferation and apoptosis. By inhibiting the proliferation of cancer cells and inducing apoptosis, it disrupts the normal cell cycle and leads to the death of cancer cells .

Pharmacokinetics

Like other quinazoline derivatives, it is expected to have good bioavailability .

Result of Action

The result of the compound’s action is the inhibition of cancer cell proliferation and the induction of apoptosis. Specifically, it has been shown to have potent anti-proliferative activity against MGC-803 cells in vitro . It also induces cell cycle arrest at the G1-phase, further inhibiting the growth of cancer cells .

Propiedades

IUPAC Name |

6-amino-4-(3-chloro-4-fluoroanilino)-7-ethoxyquinoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClFN4O/c1-2-25-17-7-16-12(6-15(17)22)18(10(8-21)9-23-16)24-11-3-4-14(20)13(19)5-11/h3-7,9H,2,22H2,1H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIQFOGOHLOICRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)F)Cl)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClFN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40452807 | |

| Record name | T5590514 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40452807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Amino-4-((3-chloro-4-fluorophenyl)amino)-7-ethoxyquinoline-3-carbonitrile | |

CAS RN |

361162-95-0 | |

| Record name | T5590514 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40452807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

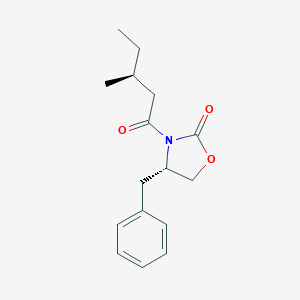

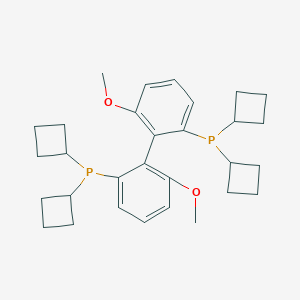

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2S,3R,4R,5S,6R)-2-Ethylsulfanyl-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B138871.png)